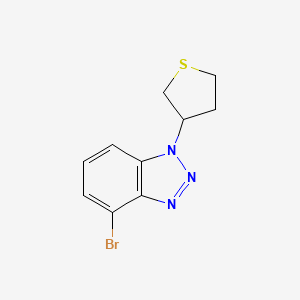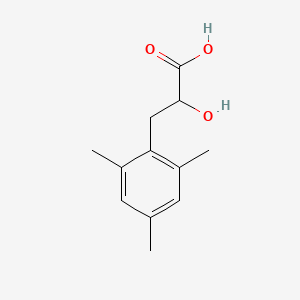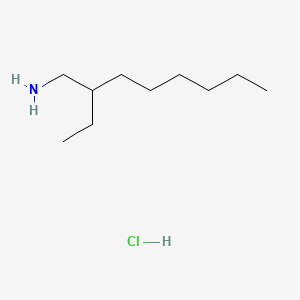
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a pyridin-3-yl group attached to the propanoate moiety adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized . One common method involves the use of phthalic anhydride and alanine in the presence of triethylamine and toluene, followed by refluxing and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and purity. The use of environmentally friendly and sustainable approaches is also emphasized in industrial settings .
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized isoindoline-1,3-dione derivatives .
科学的研究の応用
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of materials such as dyes, colorants, and polymer additives.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanal: A related compound with similar structural features.
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: Another derivative with comparable properties.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: A structurally similar compound with different functional groups.
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is unique due to the presence of the pyridin-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H12N2O4 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C16H12N2O4/c19-14(8-7-11-4-3-9-17-10-11)22-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9-10H,7-8H2 |
InChIキー |
XZXUFDAJBSOQMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)


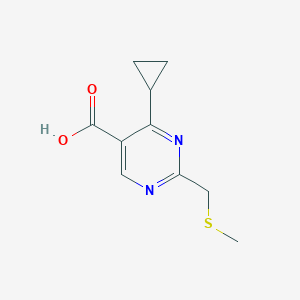

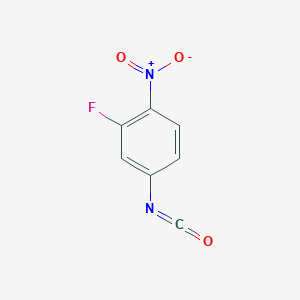

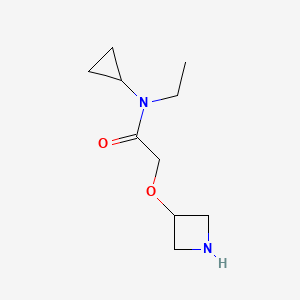
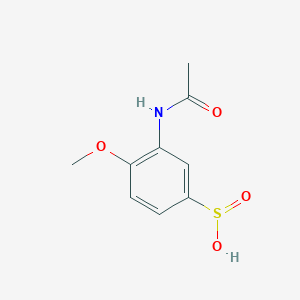
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
